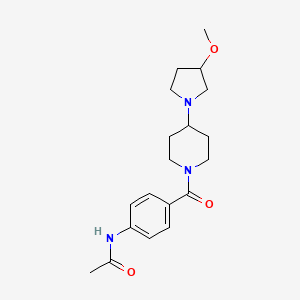![molecular formula C15H21N3O4S B2717164 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one CAS No. 2415565-76-1](/img/structure/B2717164.png)
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one, also known as AZD-8055, is a synthetic compound that belongs to the class of mTOR (mammalian target of rapamycin) inhibitors. It has been extensively studied for its potential use in treating various types of cancers and other diseases.
Mecanismo De Acción
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one inhibits the mTOR pathway by binding to the active site of the mTOR kinase. This prevents the activation of downstream targets involved in cell growth and survival, such as p70S6K and 4E-BP1. The inhibition of these targets leads to a decrease in protein synthesis, cell proliferation, and cell survival. Additionally, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been shown to induce autophagy, a process in which cells recycle damaged or unwanted cellular components.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of breast cancer, prostate cancer, and ovarian cancer. In addition to its anti-cancer effects, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes and multiple sclerosis. However, the compound has also been associated with some toxicities, such as gastrointestinal side effects and hematological abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for mTOR inhibition. It is also relatively easy to synthesize and has a long half-life in vivo. However, the compound has some limitations, such as its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are several future directions for research on 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one. Another area of interest is the investigation of the compound's potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research to identify biomarkers that can predict response to 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one treatment and to optimize dosing regimens to minimize toxicity.
Métodos De Síntesis
The synthesis of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one involves a series of chemical reactions starting from 3-methyl-4-methoxybenzaldehyde. The final product is obtained by reacting the intermediate compound with piperazine and sulfonyl chloride. The synthesis method has been optimized to produce high yields of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one with high purity.
Aplicaciones Científicas De Investigación
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been extensively studied for its potential use in treating various types of cancers, including breast cancer, prostate cancer, and ovarian cancer. It has also been investigated for its potential use in treating other diseases, such as diabetes, Alzheimer's disease, and multiple sclerosis. The compound has been shown to inhibit the mTOR pathway, which is involved in cell growth, survival, and metabolism. By inhibiting this pathway, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one can prevent the growth and proliferation of cancer cells and other diseased cells.
Propiedades
IUPAC Name |
4-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-7-13(3-4-14(11)22-2)23(20,21)18-8-12(9-18)17-6-5-16-15(19)10-17/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZPHGFTJBLPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3CCNC(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)
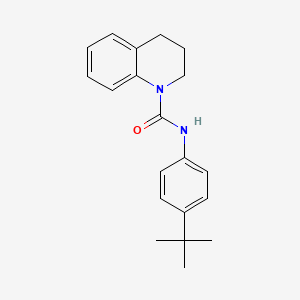
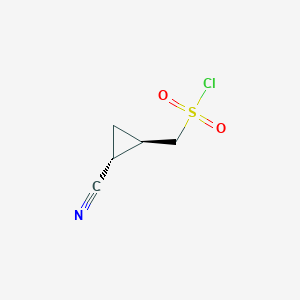
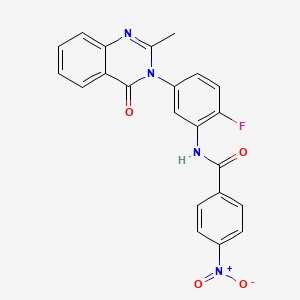
![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)
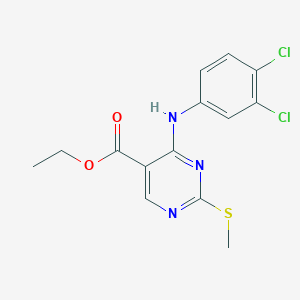
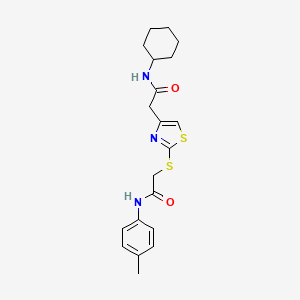
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)
